

Characterization of Ivabradine Impurity 1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ivabradine impurity 1*

Cat. No.: *B11932907*

[Get Quote](#)

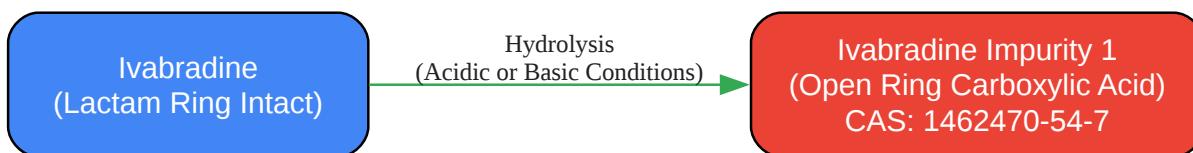
For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine, a heart rate-lowering medication, is widely used in the treatment of chronic stable angina and heart failure. As with any pharmaceutical compound, the identification and characterization of impurities are of paramount importance to ensure the safety and efficacy of the final drug product. This technical guide focuses on the comprehensive characterization of a specific Ivabradine impurity, identified as **Ivabradine Impurity 1**, with the Chemical Abstracts Service (CAS) number 1462470-54-7. This impurity is also commonly referred to as "Ivabradine Open Ring."

This document provides a detailed overview of the impurity's chemical identity, its likely formation, and the analytical methodologies employed for its characterization, drawing from publicly available scientific literature and analytical data.

Chemical Identity and Properties


Ivabradine Impurity 1 is chemically known as (S)-2-(2-((3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)amino)ethyl)-4,5-dimethoxyphenyl)acetic acid. Its formation involves the hydrolytic opening of the lactam ring in the Ivabradine molecule.

A summary of its key chemical properties is presented in the table below.

Property	Value
CAS Number	1462470-54-7
Chemical Name	(S)-2-(2-(2-((3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)amino)ethyl)-4,5-dimethoxyphenyl)acetic acid
Synonyms	Ivabradine Impurity 1, Ivabradine Open Ring, Ivabradine Impurity 5
Molecular Formula	C ₂₇ H ₃₈ N ₂ O ₆
Molecular Weight	486.61 g/mol
Appearance	White to Off-white Solid
Solubility	Soluble in DMSO

Formation Pathway

The formation of **Ivabradine Impurity 1** is primarily attributed to the degradation of the parent drug molecule, Ivabradine, under hydrolytic conditions. The lactam ring in the benzazepinone moiety of Ivabradine is susceptible to cleavage, leading to the formation of this open-ring carboxylic acid derivative. This degradation can occur under acidic or basic conditions.

[Click to download full resolution via product page](#)

Figure 1: Formation of **Ivabradine Impurity 1** from Ivabradine.

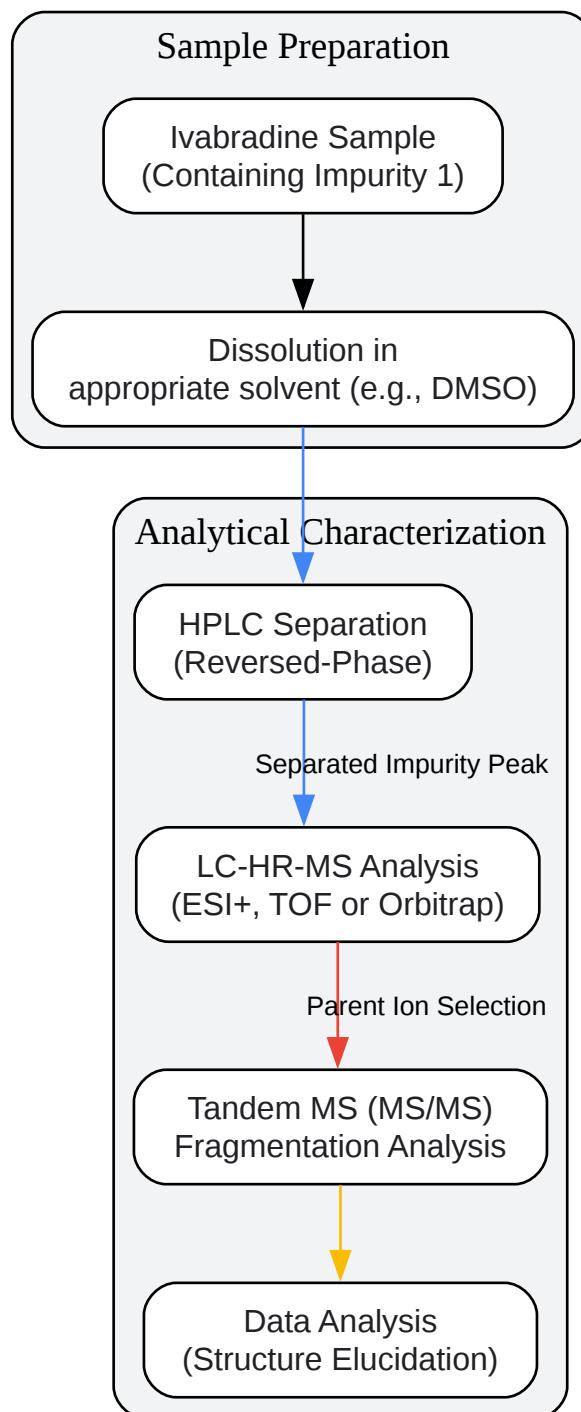
Experimental Protocols for Characterization

The characterization of **Ivabradine Impurity 1** typically involves a combination of chromatographic and spectroscopic techniques to elucidate its structure and determine its purity. The following protocols are based on methodologies reported for the analysis of Ivabradine and its degradation products.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

A stability-indicating HPLC method is crucial for separating Ivabradine from its impurities.

- **Instrumentation:** A standard HPLC system equipped with a PDA or UV detector.
- **Column:** A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- **Mobile Phase:** A gradient elution is typically employed. For instance, a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
- **Flow Rate:** A typical flow rate is around 1.0 mL/min.
- **Detection:** UV detection at a wavelength where both Ivabradine and the impurity exhibit significant absorbance, often around 286 nm.
- **Temperature:** The column temperature is usually maintained at a constant value, for example, 30°C.


Liquid Chromatography-High Resolution Mass Spectrometry (LC-HR-MS) for Identification and Structural Elucidation

LC-HR-MS is a powerful technique for the identification and structural confirmation of impurities.

- **Ionization Source:** Electrospray ionization (ESI) in positive ion mode is commonly used.
- **Mass Analyzer:** A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to obtain accurate mass measurements of the parent ion and its fragments.

- **Fragmentation Analysis:** Tandem mass spectrometry (MS/MS) is performed to induce fragmentation of the impurity's molecular ion. The resulting fragmentation pattern provides valuable information about its structure. The accurate mass measurement of the fragments helps in confirming the elemental composition of different parts of the molecule.

The experimental workflow for the characterization of this impurity is visualized in the following diagram.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the characterization of **Ivabradine Impurity 1**.

Quantitative Data

While detailed, specific quantitative data such as NMR shifts and full mass spectra are often proprietary and not publicly available, the following table summarizes the key mass spectrometric data that would be expected for **Ivabradine Impurity 1** based on its chemical structure.

Parameter	Expected Value
Molecular Formula	C ₂₇ H ₃₈ N ₂ O ₆
Exact Mass	486.2730
[M+H] ⁺ (Monoisotopic)	487.2802

Conclusion

The characterization of **Ivabradine Impurity 1** (CAS 1462470-54-7), also known as Ivabradine Open Ring, is a critical step in ensuring the quality and safety of Ivabradine drug products. This guide has outlined the chemical identity, formation pathway, and the key analytical techniques used for its identification and characterization. A thorough understanding of this impurity, facilitated by the methodologies described herein, is essential for drug development professionals to control its levels within acceptable limits as per regulatory guidelines. Further research to obtain and publish detailed spectroscopic data (NMR, IR) would be beneficial for the scientific community.

- To cite this document: BenchChem. [Characterization of Ivabradine Impurity 1: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11932907#characterization-of-ivabradine-impurity-1-with-cas-number-1462470-54-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com